molecular formula C10H13NO2S B13168583 4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13168583
M. Wt: 211.28 g/mol
InChI Key: DDRYLXZSJIFTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s unique structure, which includes an azetidine ring and a thiophene ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with azetidine precursors under specific reaction conditions. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be used to synthesize thiophene derivatives . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halogenated reagents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, some thiophene-based compounds act as inhibitors of specific enzymes, while others modulate receptor activity . The exact mechanism of action depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

4-(3-Ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The unique combination of the azetidine and thiophene rings in this compound sets it apart from these compounds, providing distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-(3-ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-2-10(13)6-11(7-10)8-3-9(4-12)14-5-8/h3-5,13H,2,6-7H2,1H3

InChI Key

DDRYLXZSJIFTAA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)C2=CSC(=C2)C=O)O

Origin of Product

United States

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